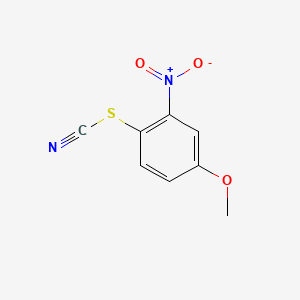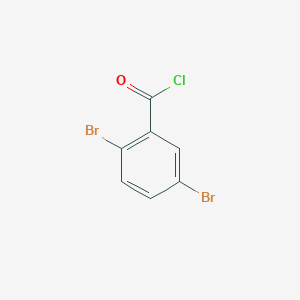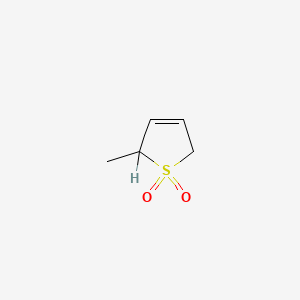
Thiophene, 2,5-dihydro-2-methyl-, 1,1-dioxide
Descripción general
Descripción
Thiophene, 2,5-dihydro-2-methyl-, 1,1-dioxide , also known by its IUPAC name, is a heterocyclic organic compound with the molecular formula C5H8O2S . It is a derivative of thiophene, containing a fused ring system with an oxygen atom in the 1,1 position. The compound exhibits interesting chemical properties due to its unique structure .
Synthesis Analysis
The synthesis of 2,5-dihydro-2-methyl-thiophene 1,1-dioxide involves various methods, including oxidation of 2,5-dihydro-2-methylthiophene using suitable oxidizing agents. Researchers have explored both chemical and electrochemical oxidation routes to obtain this compound. The choice of synthetic pathway depends on the desired purity, yield, and scalability .
Molecular Structure Analysis
The molecular structure of 2,5-dihydro-2-methyl-thiophene 1,1-dioxide consists of a five-membered thiophene ring fused with a six-membered ring containing an oxygen atom. The oxygen in the 1,1 position introduces polarity and influences the compound’s reactivity. The IUPAC Standard InChI for this compound is: InChI=1S/C5H8O2S/c1-5-3-2-4-8(5,6)7/h2-3,5H,4H2,1H3 .
Chemical Reactions Analysis
- Functional group transformations : The methyl group and oxygen atom provide sites for further functionalization .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Optoelectronic Properties
Thiophene 1,1-dioxides, including variants such as 2,5-dihydro-2-methyl-, have been synthesized and used in optoelectronics due to their unique electronic properties. Researchers have modified these compounds by introducing different substituents, which significantly alter their reduction potentials, making them suitable for various optoelectronic applications (Tsai et al., 2013).
Reactivity with Other Compounds
Thiophene 1,1-dioxides demonstrate a stable reactivity profile, interacting with various reagents like maleic anhydride, nucleophilic reagents, and reducing agents. These interactions result in the formation of diverse compounds, indicating their potential use in complex synthetic processes (Melles, 2010).
Structural Studies
Studies have focused on understanding the molecular structure of thiophene 1,1-dioxides and their derivatives, including 2,5-dihydrothiophenes. This knowledge is crucial for applications in materials science and chemistry, where the structural attributes of such compounds play a vital role (Lukevics et al., 2002).
Photoluminescence Properties
Certain derivatives of thiophene 1,1-dioxides, like 2,5-bis(trimethylsilyl)thiophene-S,S-dioxide, have shown significant potential in the field of photoluminescence, especially in producing high-efficiency blue fluorescence emission. This property is of particular interest for developing new materials for display technologies and lighting applications (Tedesco et al., 2001).
Synthesis and Chemical Transformations
Thiophene 1,1-dioxides have been a focus in synthetic chemistry due to their unique reactivity features, leading to key chemical transformations. Their synthesis and the resulting chemical processes are crucial for developing new materials and chemicals (Moiseev et al., 2006).
Propiedades
IUPAC Name |
2-methyl-2,5-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-5-3-2-4-8(5,6)7/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKSMJWYXJEVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCS1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975496 | |
| Record name | 2-Methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6007-71-2 | |
| Record name | Thiophene, 2,5-dihydro-2-methyl-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6007-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 2,5-dihydro-2-methyl-, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006007712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




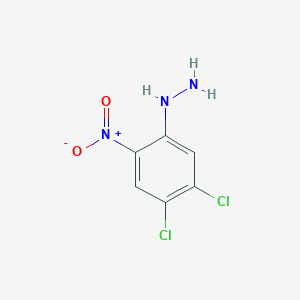
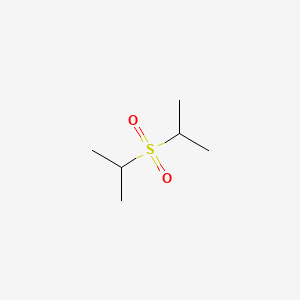

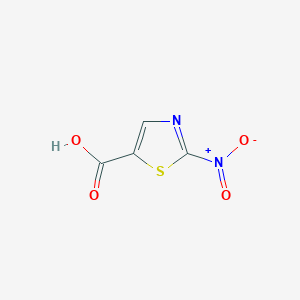



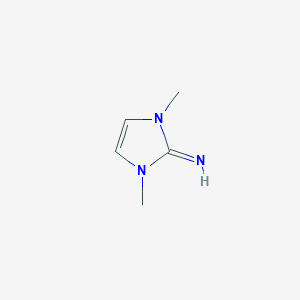

![(3-Methylphenyl)-[8-[3-(trifluoromethyl)phenyl]sulfonyl-1-thia-4,8-diazaspiro[4.5]decan-4-yl]methanone](/img/structure/B3054319.png)
